molecular formula C9H9ClN2O2 B2631353 3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2201872-75-3

3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one

Cat. No.: B2631353
CAS No.: 2201872-75-3
M. Wt: 212.63
InChI Key: WNICNZJGWIMNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are γ-lactams. These compounds are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties

Preparation Methods

The synthesis of 3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one can be achieved through several routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

3-(3-chloropyridin-2-yl)oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-6-2-1-4-12-9(6)14-7-3-5-11-8(7)13/h1-2,4,7H,3,5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNICNZJGWIMNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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